

An In-depth Technical Guide to Methyl 6-bromo-2-naphthoate

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Compound of Interest

Compound Name: Methyl 6-bromo-2-naphthoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 6-bromo-2-naphthoate**, a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. This document outlines its chemical properties, experimental protocols for its synthesis, and its significant role in the development of therapeutic agents.

Core Compound Data

Methyl 6-bromo-2-naphthoate is a substituted naphthalene derivative with significant applications in organic synthesis.^{[1][2]} Its chemical structure, characterized by a bromine atom and a methyl ester group on the naphthalene core, makes it a versatile building block for more complex molecules.^{[1][3]}

Identifier	Value	Source
IUPAC Name	Methyl 6-bromonaphthalene-2-carboxylate	[1]
CAS Number	33626-98-1	[1][4][5]
Molecular Formula	C ₁₂ H ₉ BrO ₂	[1][4][5][6]
Molecular Weight	265.10 g/mol	[1][4][5]
Appearance	White to off-white crystalline powder	[1][7]
Melting Point	123-126 °C	[1][7]
Boiling Point	357.0±15.0 °C at 760 mmHg	[1][7]
Density	1.492±0.06 g/cm ³	[1][7]
Solubility	Slightly soluble in chloroform and DMSO	[1][7]

Experimental Protocols

The synthesis of **Methyl 6-bromo-2-naphthoate** is most commonly achieved through the esterification of 6-bromo-2-naphthoic acid. The following protocol is a representative example of this synthetic route.

Synthesis of **Methyl 6-bromo-2-naphthoate** from 6-bromo-2-naphthoic acid[6][8]

Materials:

- 6-bromo-2-naphthoic acid (10.0 mmol, 2.50 g)
- Anhydrous methanol (20 mL)
- Concentrated sulfuric acid (1 mL)
- Saturated aqueous sodium carbonate solution

- Ethyl acetate
- Anhydrous sodium sulfate
- Water
- Saturated aqueous sodium chloride

Equipment:

- 60 mL dry round-bottom flask
- Reflux condenser
- Heating mantle
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) apparatus

Procedure:

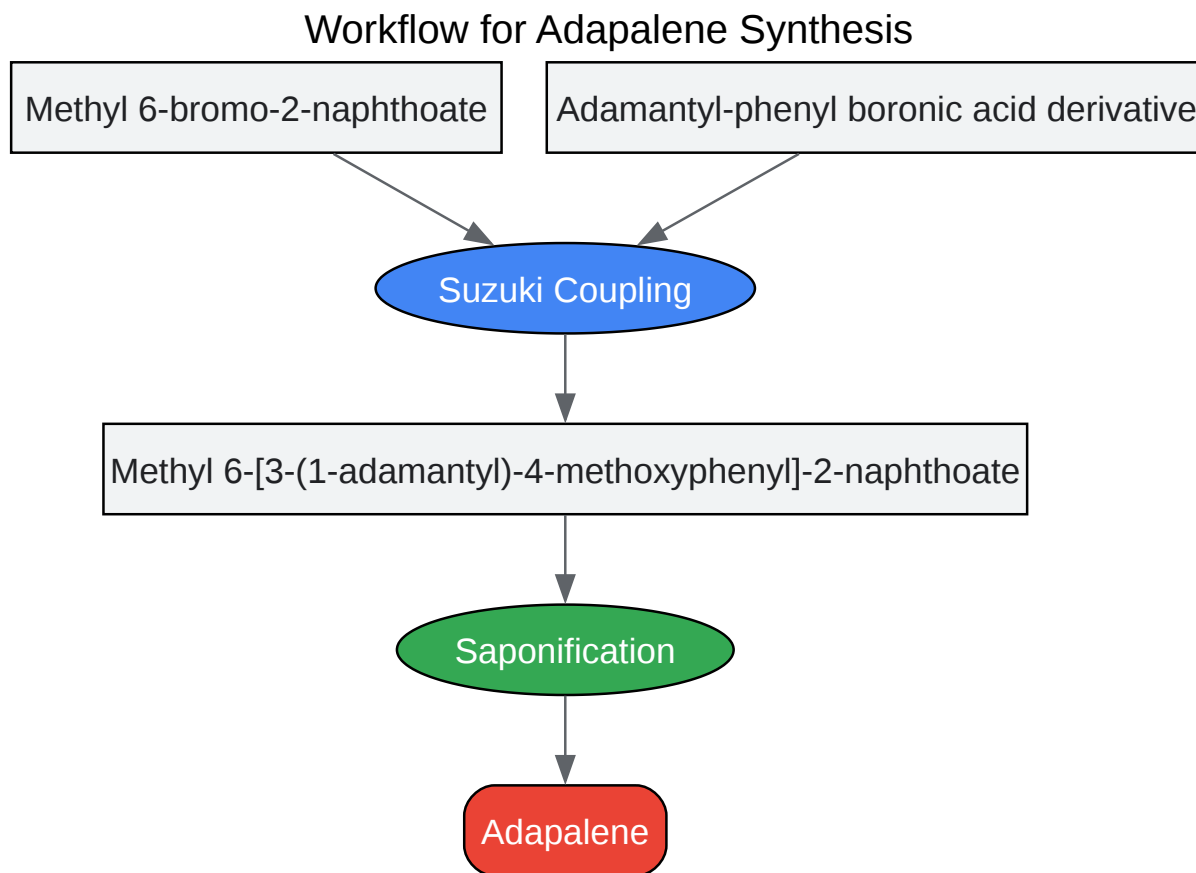
- To a 60 mL dry round-bottom flask, add 6-bromo-2-naphthoic acid (2.50 g, 10.0 mmol) and anhydrous methanol (20 mL).
- Stir the mixture to dissolve the starting material.
- Slowly add concentrated sulfuric acid (1 mL) dropwise to the reaction mixture.
- Heat the mixture to reflux and maintain for an extended period (overnight is recommended).
- Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.
- Once the reaction is complete, cool the flask to room temperature.

- Quench the reaction by carefully adding saturated aqueous sodium carbonate solution until the mixture is neutralized.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium carbonate solution, water, and saturated aqueous sodium chloride solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield **Methyl 6-bromo-2-naphthoate** as a white solid.

Application in Drug Development: Synthesis of Adapalene

Methyl 6-bromo-2-naphthoate is a pivotal intermediate in the synthesis of Adapalene, a third-generation retinoid used in the treatment of acne.[1][7] The synthesis involves a Suzuki coupling reaction between **Methyl 6-bromo-2-naphthoate** and an adamantyl-containing boronic acid derivative, followed by saponification.

The logical workflow for the synthesis of Adapalene from **Methyl 6-bromo-2-naphthoate** is illustrated below.



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Caption: Logical workflow for the synthesis of Adapalene.

This compound's reactivity and structural features also make it a valuable precursor for the synthesis of dyes, pigments, and other specialty chemicals.^[7] Its utility extends to various chemical reactions, including aromatic Finkelstein reactions, which can be used to produce other valuable intermediates.^{[7][8]}

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